Cas no 6543-77-7 (4-Epi Doxycycline (>70%))

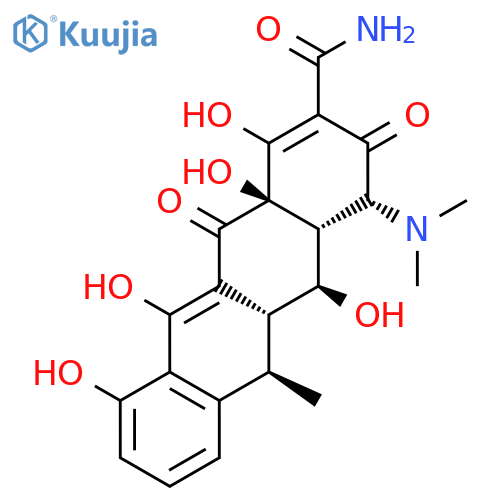

4-Epi Doxycycline (>70%) structure

商品名:4-Epi Doxycycline (>70%)

4-Epi Doxycycline (>70%) 化学的及び物理的性質

名前と識別子

-

- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R,4aR,5S,5aR,6R,12aS)-

- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentah...

- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R

- 4-EPI DOXYCYCLINE

- 5-Hydroxy-α-6-desoxy-tetracyclin

- doxocycline

- doxycycline

- Doxycycline EP impurity C

- (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

- PD063966

- 4-Epidoxycycline

- A899857

- DOXYCYCLINE IMPURITY C

- 4-epi-Doxycycline

- DOXYCYCLINE MONOHYDRATE IMPURITY C [EP IMPURITY]

- DOXYCYCLINE HYCLATE IMPURITY C [EP IMPURITY]

- (4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide

- 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4R,4aR,5S,5aR,6R,12aS)-

- AKOS022185341

- (4R,4AR,5S,5AR,6R,12AS)-4-(DIMETHYLAMINO)-3,5,10,12,12APENTAHYDROXY-6-METHYL-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE

- UNII-TR57F2W7Q6

- 6543-77-7

- Q27290190

- TR57F2W7Q6

- 6-Deoxy-4-epioxytetracycline

- 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, 4-EPIMER

- DTXSID901316643

- SCHEMBL23005369

- 4-Epioxytetracycline, 6-deoxy-

- 4-Epi Doxycycline (>70%)

- 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, (4R-(4.ALPHA.,4A.BETA.,5.BETA.,5A.BETA.,6.BETA.,12A.BETA.))-

-

- インチ: InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1

- InChIKey: SGKRLCUYIXIAHR-NLJUDYQYSA-N

- ほほえんだ: CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

計算された属性

- せいみつぶんしりょう: 444.15300

- どういたいしつりょう: 444.153266

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 重原子数: 32

- 回転可能化学結合数: 1

- 複雑さ: 956

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 182

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.63

- ゆうかいてん: >176?C (dec.)

- ふってん: 685.2°C at 760 mmHg

- フラッシュポイント: 368.2°C

- 屈折率: 1.737

- PSA: 181.62000

- LogP: 0.35270

4-Epi Doxycycline (>70%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E585900-0.5mg |

4-Epi Doxycycline (>70%) |

6543-77-7 | 0.5mg |

$ 310.00 | 2023-01-11 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20630-500ug |

4-Epidoxycycline |

6543-77-7 | 98% | 500ug |

¥5296.00 | 2023-09-09 | |

| TRC | E585900-.5mg |

4-Epi Doxycycline (>70%) |

6543-77-7 | 5mg |

$356.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210032A-10 mg |

4-Epi Doxycycline, |

6543-77-7 | 70% | 10mg |

¥37,605.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-210032-1 mg |

4-Epi Doxycycline, |

6543-77-7 | 70% | 1mg |

¥4,550.00 | 2023-07-11 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20630-1mg |

4-Epidoxycycline |

6543-77-7 | 98% | 1mg |

¥9686.00 | 2023-09-09 | |

| TRC | E585900-10mg |

4-Epi Doxycycline (>70%) |

6543-77-7 | 10mg |

$ 5040.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210032A-10mg |

4-Epi Doxycycline, |

6543-77-7 | 70% | 10mg |

¥37605.00 | 2023-09-05 | |

| TRC | E585900-5mg |

4-Epi Doxycycline (>70%) |

6543-77-7 | 5mg |

$ 356.00 | 2023-09-07 | ||

| TRC | E585900-1mg |

4-Epi Doxycycline (>70%) |

6543-77-7 | 1mg |

$ 586.00 | 2023-09-07 |

4-Epi Doxycycline (>70%) 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

6543-77-7 (4-Epi Doxycycline (>70%)) 関連製品

- 751-97-3(Rolitetracycline)

- 987-02-0(Demecycline)

- 95940-02-6(7-Didemethyl Minocycline Dihydrochloride)

- 14206-58-7(4-epi-Oxytetracycline)

- 914-00-1(Methacycline)

- 305833-60-7(Tetracycline Hydrate)

- 4769-39-5( )

- 3219-99-6(6-Epi Doxycycline, >90%)

- 5679-00-5(7-Didemethyl Minocycline)

- 6542-44-5(1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬